molecular formula C9H12O2S B13073294 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid

2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid

Cat. No.: B13073294
M. Wt: 184.26 g/mol
InChI Key: OQSSYLZUJIBDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is an organic compound with the molecular formula C9H12O2S It is a derivative of propanoic acid, where the propanoic acid backbone is substituted with a 3-methylthiophen-2-yl group at the second carbon and an additional methyl group at the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylthiophene and 2-bromo-2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent like tetrahydrofuran (THF) is used, and the reaction is typically performed under an inert atmosphere of nitrogen or argon.

    Catalysts and Reagents: A strong base such as sodium hydride (NaH) is used to deprotonate the 3-methylthiophene, followed by the addition of 2-bromo-2-methylpropanoic acid to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups can undergo electrophilic substitution reactions, where electrophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Brominated or nitrated derivatives

Scientific Research Applications

2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.

    3-Methylthiophene-2-carboxylic acid: Lacks the additional methyl group on the propanoic acid backbone, affecting its steric and electronic properties.

Uniqueness

2-Methyl-2-(3-methylthiophen-2-yl)propanoic acid is unique due to the presence of both the thiophene ring and the additional methyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-methyl-2-(3-methylthiophen-2-yl)propanoic acid

InChI

InChI=1S/C9H12O2S/c1-6-4-5-12-7(6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11)

InChI Key

OQSSYLZUJIBDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.